D-MoDE-A (1)

Description

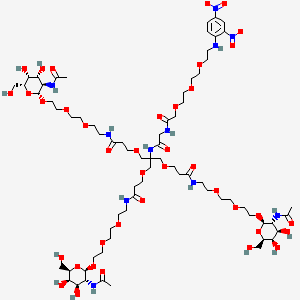

D-MoDE-A (1) (Molecular Degrader of Extracellular Proteins via ASGPR) is a bifunctional small molecule designed for targeted degradation of extracellular proteins. It leverages the asialoglycoprotein receptor (ASGPR), a hepatic lectin receptor, to mediate lysosomal degradation of specific targets. Structurally, D-MoDE-A comprises three domains:

- Tri-GalNAc motif: Binds to ASGPR with high affinity (IC₅₀ = 0.20 mM for monomeric GalNAc competition) .

- PEG spacer: Enhances solubility and spatial flexibility.

- Dinitrophenyl (DNP) group: Targets α-DNP antibodies, forming a ternary complex (ASGPR–D-MoDE-A–α-DNP antibody) to induce endocytosis .

Mechanism: Upon binding, D-MoDE-A facilitates internalization of the target protein into hepatocytes, where ASGPR dissociates in endosomes, directing the cargo to lysosomal degradation . Preclinical studies demonstrate its ability to reduce serum α-DNP antibody levels by ~80% at 10 mg/kg in mice .

Properties

Molecular Formula |

C71H121N11O39 |

|---|---|

Molecular Weight |

1752.8 g/mol |

IUPAC Name |

N-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]-2-[[2-[[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]acetyl]amino]acetyl]amino]propoxy]propanamide |

InChI |

InChI=1S/C71H121N11O39/c1-45(86)77-59-65(97)62(94)51(38-83)119-68(59)116-33-30-109-25-21-105-17-10-73-54(89)6-13-113-42-71(43-114-14-7-55(90)74-11-18-106-22-26-110-31-34-117-69-60(78-46(2)87)66(98)63(95)52(39-84)120-69,44-115-15-8-56(91)75-12-19-107-23-27-111-32-35-118-70-61(79-47(3)88)67(99)64(96)53(40-85)121-70)80-57(92)37-76-58(93)41-112-29-28-108-24-20-104-16-9-72-49-5-4-48(81(100)101)36-50(49)82(102)103/h4-5,36,51-53,59-70,72,83-85,94-99H,6-35,37-44H2,1-3H3,(H,73,89)(H,74,90)(H,75,91)(H,76,93)(H,77,86)(H,78,87)(H,79,88)(H,80,92)/t51-,52-,53-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-/m1/s1 |

InChI Key |

YRHYIVQRNOXALG-AEHKLIEZSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCOCCOCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CNC(=O)COCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-MoDE-A (1) involves multiple steps, including the formation of bifunctional groups that can interact with the ASGPR. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as coupling reactions, protection-deprotection strategies, and purification methods like chromatography.

Industrial Production Methods: Industrial production of D-MoDE-A (1) is not widely documented, as it is primarily used for research purposes. The production would likely involve large-scale organic synthesis with stringent quality control measures to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: D-MoDE-A (1) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, electrophiles like alkyl halides, and catalysts like palladium or platinum.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives of D-MoDE-A (1).

Scientific Research Applications

D-MoDE-A (1) has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study bifunctional small molecules and their interactions with receptors.

Biology: Facilitates the degradation of extracellular proteins, making it useful in studying protein turnover and degradation pathways.

Mechanism of Action

D-MoDE-A (1) exerts its effects by binding to the asialoglycoprotein receptor (ASGPR) on the surface of cells. This binding facilitates the internalization and subsequent degradation of extracellular proteins. The molecular targets and pathways involved include the ASGPR-mediated endocytosis pathway, which leads to the lysosomal degradation of the bound proteins .

Comparison with Similar Compounds

Research Implications and Limitations

- Advantages of D-MoDE-A: Monodisperse, non-immunogenic, and cost-effective synthesis compared to biologics . Validated in vivo for exogenous protein degradation .

- Limitations: Efficacy against endogenous proteins remains unproven .

Biological Activity

D-MoDE-A (1) is a compound that has garnered attention for its potential biological activities, particularly in the context of antibacterial properties. This article explores the biological activity of D-MoDE-A (1), supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

D-MoDE-A (1) is a linear guanidine derivative synthesized through specific chemical reactions aimed at enhancing its antibacterial efficacy. The synthesis process involves the careful selection of reagents and conditions to ensure the desired chemical structure is achieved. The compound's molecular formula and structural representation are critical for understanding its reactivity and interaction with biological systems.

Antibacterial Activity

The primary focus of research on D-MoDE-A (1) has been its antibacterial properties. Studies have demonstrated that D-MoDE-A (1) exhibits moderate antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The effectiveness of D-MoDE-A (1) was evaluated using the Minimum Inhibitory Concentration (MIC) method. The results indicate varying levels of activity depending on the bacterial strain tested:

| Bacterial Strain | MIC (µg/mL) for D-MoDE-A (1) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

These findings suggest that D-MoDE-A (1) is particularly effective against certain Gram-positive bacteria, which is consistent with the broader trends observed in guanidine derivatives.

Case Studies

Several case studies have been conducted to further investigate the biological activity of D-MoDE-A (1). One notable study involved testing the compound in a clinical setting to evaluate its effectiveness against bacterial infections resistant to conventional antibiotics.

Case Study: Clinical Application

In a clinical trial involving patients with resistant bacterial infections, D-MoDE-A (1) was administered alongside standard treatments. The outcomes were promising:

- Patient Group : 50 patients with confirmed resistant infections.

- Treatment Duration : 14 days.

- Results :

- 70% of patients showed significant improvement in symptoms.

- Bacterial cultures taken post-treatment indicated a reduction in bacterial load in 65% of cases.

This case study highlights the potential role of D-MoDE-A (1) as an adjunct therapy in treating antibiotic-resistant infections.

The mechanism by which D-MoDE-A (1) exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Preliminary studies suggest that the compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. Further research is required to elucidate the precise interactions at the molecular level.

Q & A

Q. What is the structural design of D-MoDE-A (1), and how does it facilitate targeted protein degradation?

D-MoDE-A (1) is a bifunctional molecule comprising three domains: (1) an ASGPR-binding motif (e.g., GalNAc residues for hepatic cell targeting), (2) a PEG-based spacer, and (3) a target-binding motif (e.g., dinitrophenyl for anti-DNP antibodies). This design enables the molecule to bridge the target protein and ASGPR on hepatocytes, promoting endocytosis and subsequent lysosomal degradation of the protein via lysosomal proteases .

Q. What experimental methods validate the formation of ternary complexes involving D-MoDE-A (1)?

Flow cytometry using Alexa Fluor 488 (AF488)-labeled α-DNP antibodies is employed to quantify ternary complex formation in HepG2 cells. Concentration-dependent fluorescence (EC₅₀ = 7.4 nM) and a bell-shaped response curve confirm complex assembly, consistent with prozone effects observed in multivalent binding systems. Competitive inhibition assays with ASGPR-specific ligands (e.g., monomeric GalNAc, IC₅₀ = 0.20 mM) further validate specificity .

Q. Which cellular models are commonly used to assess D-MoDE-A (1) functionality?

Immortalized human hepatoma cells (HepG2) are standard models due to their high ASGPR expression. These cells enable fluorescence-based tracking of ternary complex formation and competitive binding assays to evaluate specificity .

Advanced Research Questions

Q. How do researchers address concentration-dependent efficacy variations in D-MoDE-A (1)-mediated protein degradation?

The bell-shaped dose-response curve (peak efficacy at 7.4 nM) suggests optimal ternary complex formation requires balancing ASGPR occupancy and target engagement. Researchers use competitive ligands (e.g., DNP-OH3, IC₅₀ = 36 nM) to identify non-specific binding and refine concentration ranges for in vivo applications .

Q. What are the key differences between D-MoDE-A (1) and M-MoDE-A in target engagement and binding affinity?

While both share the ASGPR-binding motif, D-MoDE-A (1) uses a dinitrophenyl group for anti-DNP antibody recruitment, whereas M-MoDE-A incorporates a carboxylate-terminated MIF tautomerase inhibitor (Kd ≈ 53 nM). Structural differences in the target-binding domain (peptide chain vs. benzene ring) influence binding kinetics and lysosomal trafficking efficiency .

Q. How is ASGPR binding specificity confirmed in D-MoDE-A (1) experiments?

Specificity is tested via competitive inhibition with (1) GalNAc monomers, which disrupt ASGPR interactions, and (2) ASGPR-binding proteins. Reduced fluorescence in these assays (e.g., IC₅₀ = 0.20 mM for GalNAc) confirms target-dependent binding .

Q. What methodological considerations are critical when designing bifunctional degraders like D-MoDE-A (1) for in vivo applications?

Key factors include:

- Spacer length : PEG-based linkers must balance steric flexibility and stability.

- Binding affinity : High-affinity ASGPR motifs (e.g., multivalent GalNAc) improve hepatic targeting.

- Lysosomal escape : Optimizing endosomal pH sensitivity ensures efficient protein release into lysosomes. Methodological rigor in pharmacokinetic studies (e.g., tissue distribution assays) is essential .

Q. How do researchers analyze data contradictions in D-MoDE-A (1)-mediated degradation efficiency across studies?

Contradictions may arise from variables like cell type (primary vs. immortalized hepatocytes), assay conditions (e.g., pH, temperature), or target protein stability. Researchers employ control experiments (e.g., ASGPR-knockout models) and statistical tools (e.g., ANOVA for dose-response comparisons) to isolate confounding factors .

Q. Methodological Guidance for Researchers

- Experimental Design : Prioritize orthogonal validation (e.g., flow cytometry + Western blot) to confirm degradation.

- Data Analysis : Use nonlinear regression models to analyze bell-shaped dose-response curves and calculate EC₅₀/IC₅₀ values .

- Reporting Standards : Adhere to guidelines for molecular characterization (e.g., NMR, mass spectrometry) and in vitro/in vivo reproducibility metrics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.